molecular formula C13H18N2O2 B4906588 N-n-butyl-4-acetamidobenzamide CAS No. 183619-70-7

N-n-butyl-4-acetamidobenzamide

Cat. No.: B4906588
CAS No.: 183619-70-7
M. Wt: 234.29 g/mol
InChI Key: DNVFOBRRLYURPJ-UHFFFAOYSA-N
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Description

N-n-butyl-4-acetamidobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and an acetamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-n-butyl-4-acetamidobenzamide typically involves the condensation of 4-acetamidobenzoic acid with n-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-n-butyl-4-acetamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-n-butyl-4-acetamidobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-n-butyl-4-acetamidobenzamide is unique due to the presence of both the n-butyl and acetamido groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

4-acetamido-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9-14-13(17)11-5-7-12(8-6-11)15-10(2)16/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFOBRRLYURPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368609
Record name N-n-butyl-4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183619-70-7
Record name N-n-butyl-4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of Example 3 is repeated using 4-nitrobenzoyl chloride and n-butyl amine in the amidation step. This yields N-n-butyl-4-nitrobenzamide (CPI1045).
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